4-Chlorobenzoyl-CoA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

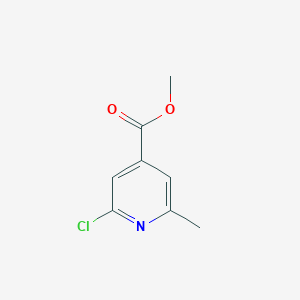

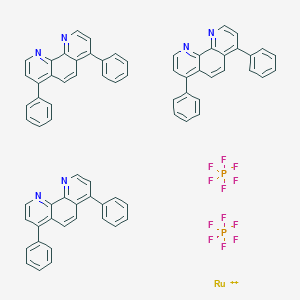

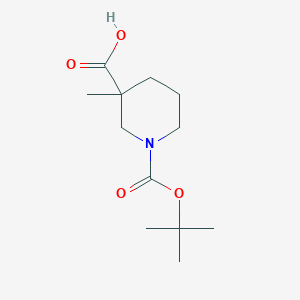

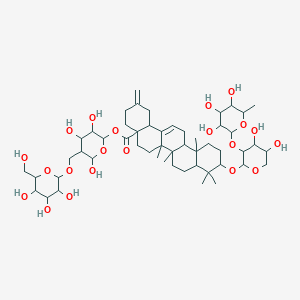

4-Chlorobenzoyl-CoA (4-CBA-CoA) is a derivative of Coenzyme A (CoA) that plays a crucial role in the metabolism of xenobiotics, including pharmaceuticals, herbicides, and industrial chemicals. It is an important intermediate in the degradation of chlorobenzoates, which are widely used as disinfectants and preservatives in various industries.

Scientific Research Applications

1. Structural and Catalytic Properties

4-Chlorobenzoyl-CoA ligase (CBAL) plays a pivotal role in the degradation pathway of 4-chlorobenzoate, particularly in PCB-degrading bacteria. Structural studies revealed that the enzyme undergoes significant domain rotation to catalyze the adenylation and thioester-forming reactions, a characteristic shared among adenylate-forming enzymes. Specifically, the CBAL enzyme from Alcaligenes sp. AL3007 demonstrated a conformation conducive for catalysis in both the unliganded state and when bound to 4-chlorobenzoate, suggesting coenzyme A binding stabilizes the alternate conformation for the 4-CBA-CoA thioester-forming reaction (Gulick et al., 2004).

2. Enzymatic Activity and Specificity

The enzymatic activity and specificity of 4-Chlorobenzoate:CoA ligase have been investigated, revealing its dependency on Mg2+-ATP and CoA for catalysis. The enzyme exhibits broad specificity towards other halobenzoates, with 4-chlorobenzoate being the best substrate. Notably, the ligase and the subsequent enzyme in the pathway, 4-chlorobenzoyl CoA dehalogenase, have been characterized, providing insights into their structural, kinetic, and temperature-dependent properties (Zhou et al., 2004).

3. Reaction Mechanism Insights

Studies utilizing QM/MM approaches have shed light on the enzyme-catalyzed dechlorination mechanism of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA. These insights include the identification of a Meisenheimer intermediate, charge redistribution, and structural changes in the substrate during the reaction. Importantly, the reaction rate was found to be limited by the formation of the Meisenheimer complex rather than its decomposition, a finding supported by kinetic modeling consistent with experimental data (Xu et al., 2004).

4. Active Site Interactions and Dynamics

The role of active site interactions in catalysis has been extensively studied. For instance, the hydrolytic dehalogenation of 4-chlorobenzoyl-CoA by 4-CBA-CoA dehalogenase involves a multistep mechanism where Asp145 plays a critical role. This research emphasizes the significance of hydrogen bond interactions and binding interactions between the enzyme and the substrate CoA moiety, which collectively contribute to the stabilization of the transition state and significantly enhance catalytic efficiency (Luo et al., 2001). Additionally, molecular dynamics studies have elucidated the differences in active-site dynamics between the wild-type and mutant enzymes of 4-chlorobenzoyl-CoA dehalogenase, providing insights into the conformational changes required for catalytic activity (Lau & Bruice, 2001).

properties

CAS RN |

117380-98-0 |

|---|---|

Product Name |

4-Chlorobenzoyl-CoA |

Molecular Formula |

C28H39ClN7O17P3S |

Molecular Weight |

906.1 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-chlorobenzenecarbothioate |

InChI |

InChI=1S/C28H39ClN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-3-5-16(29)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |

InChI Key |

DEPSOKCZMQPCBI-TYHXJLICSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O |

synonyms |

4-CBA-CoA 4-chlorobenzoyl CoA 4-chlorobenzoyl coenzyme A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)